molecular formula C18H20N2O2 B2945700 2-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol CAS No. 941479-33-0

2-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol

Cat. No.: B2945700
CAS No.: 941479-33-0
M. Wt: 296.37
InChI Key: YHDIRSNQSVHDLQ-UHFFFAOYSA-N
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Description

2-[1-(3-Phenoxypropyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol is a benzimidazole derivative featuring a 3-phenoxypropyl substituent at the N1 position and an ethanol group at the C2 position of the benzimidazole core. The compound’s synthesis likely involves condensation reactions between diamine precursors and aldehydes or ketones, as seen in analogous compounds .

Properties

IUPAC Name

2-[1-(3-phenoxypropyl)benzimidazol-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c21-13-11-18-19-16-9-4-5-10-17(16)20(18)12-6-14-22-15-7-2-1-3-8-15/h1-5,7-10,21H,6,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHDIRSNQSVHDLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol typically involves the reaction of 1-(3-phenoxypropyl)-1H-1,3-benzodiazole with an appropriate ethan-1-ol derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form a corresponding amine.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted benzodiazole derivatives.

Scientific Research Applications

2-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol and analogous compounds:

Compound Name Molecular Formula Substituents Molecular Weight CAS Number Key Properties/Applications
This compound (Target Compound) C₁₈H₂₁N₃O₂ - N1: 3-Phenoxypropyl
- C2: Ethanol
~311.38 (calculated) Not provided Likely intermediate for pharmaceuticals or ligands.
(1-(3-Phenoxypropyl)-1H-benzo[d]imidazol-2-yl)methanol C₁₇H₁₈N₂O₂ - N1: 3-Phenoxypropyl
- C2: Methanol
282.34 431909-12-5 Pharmaceutical intermediate; similar lipophilicity.
2-[(1-Propyl-1H-1,3-benzodiazol-2-yl)amino]ethan-1-ol C₁₂H₁₇N₃O - N1: Propyl
- C2: Aminoethanol
219.29 111678-86-5 Building block for bioactive molecule synthesis.
4-[1-(3-Phenoxypropyl)-1H-1,3-benzodiazol-2-yl]-1-phenylpyrrolidin-2-one C₂₆H₂₅N₃O₂ - N1: 3-Phenoxypropyl
- C2: Pyrrolidinone ring with phenyl substituent
435.50 637754-89-3 Enhanced structural complexity for drug discovery.
2-(1H-1,3-Benzodiazol-2-yl)phenol (Compound 1b) C₁₃H₁₀N₂O - C2: Phenol 226.24 Not provided Significant antimicrobial and antioxidant activity.

Structural and Functional Analysis

However, this may reduce aqueous solubility relative to phenol-containing analogs like 2-(1H-1,3-benzodiazol-2-yl)phenol . The ethanol group at C2 offers moderate hydrogen-bonding capacity, intermediate between methanol (smaller, less polar) and aminoethanol (more polar due to the amine group) .

Biological Activity: Phenolic derivatives (e.g., Compound 1b ) exhibit notable antimicrobial and antioxidant properties, attributed to the phenol group’s radical-scavenging ability. The target compound’s ethanol group may confer milder antioxidant activity but improved metabolic stability compared to phenolic analogs. The pyrrolidinone-containing analog demonstrates how structural complexity (e.g., fused rings) can modulate receptor binding or enzymatic interactions.

Synthetic Routes: The target compound’s synthesis likely mirrors methods used for related benzimidazoles, such as condensing N1-(3-(2-aminophenoxy)propyl)-benzene-1,2-diamine with aldehydes . Commercial availability of analogs (e.g., ) suggests scalability for industrial applications.

Biological Activity

The compound 2-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol is a significant member of the benzodiazole family, known for its diverse biological activities. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Structural Characteristics

This compound features a benzodiazole moiety , which is a bicyclic structure consisting of a benzene ring fused to a diazole ring. The 3-phenoxypropyl substituent enhances lipophilicity and biological interactions, while the hydroxyl group at the ethan-1-ol position contributes to its reactivity and solubility in polar solvents.

Anticancer Properties

Research indicates that This compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, studies suggest that it may disrupt microtubule formation, leading to impaired mitosis in cancer cells.

Immunomodulatory Effects

The compound has demonstrated immunomodulatory effects by inhibiting H+/K+-ATPase activity in activated T cells. This inhibition leads to intracellular acidification, which ultimately suppresses T cell proliferation. Such properties highlight its potential as an immunotherapeutic agent.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in drug discovery aimed at treating infections caused by resistant pathogens.

The biological activity of This compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The benzodiazole ring can bind to specific enzymes or receptors, inhibiting their activity.
  • Cell Membrane Penetration : The phenoxypropyl group enhances the compound's ability to penetrate cell membranes, increasing bioavailability.
  • Hydrogen Bonding : The hydroxyl group participates in hydrogen bonding with target molecules, stabilizing interactions.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar molecules:

Compound NameStructureUnique Features
1-(5-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-olStructureContains a methyl group which may alter biological activity.
2-(1H-Benzimidazol-2-yl)ethanolStructureLacks the phenoxypropyl group; simpler structure may lead to different interactions.
2-[1-(4-bromophenyl)ethanone]StructureContains a bromine substituent which may enhance reactivity but alters lipophilicity.

The unique combination of functional groups in This compound confers distinct biological properties compared to these similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : Research has demonstrated that this compound can significantly reduce cell viability in multiple myeloma cells via a mitochondrial-mediated pathway, indicating its potential as an anticancer agent.
  • Mechanistic Studies : Investigations into its immunomodulatory effects have revealed that it can effectively inhibit T cell activation and proliferation under specific conditions.
  • Antimicrobial Testing : Initial antimicrobial assays have shown promising results against various bacterial strains, warranting further investigation into its efficacy and mechanism of action.

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